molecular formula C10H19NO4 B555135 H-Aad(otbu)-OH CAS No. 201354-26-9

H-Aad(otbu)-OH

Cat. No.: B555135
CAS No.: 201354-26-9
M. Wt: 217.26 g/mol
InChI Key: WWSDFHPRIJAESZ-ZETCQYMHSA-N
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Description

H-Aad(otbu)-OH, also known as N-(tert-Butoxycarbonyl)-L-2-aminoadipic acid, is a derivative of L-2-aminoadipic acid. This compound is often used in peptide synthesis and as a building block in organic chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, making it easier to handle and manipulate during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Aad(otbu)-OH typically involves the protection of the amino group of L-2-aminoadipic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of L-2-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

H-Aad(otbu)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid to remove the Boc group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of deprotected amino acids or other functionalized derivatives.

Scientific Research Applications

H-Aad(otbu)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of metabolic pathways involving amino acids.

    Medicine: Investigated for its potential role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-Aad(otbu)-OH primarily involves its role as a protected amino acid. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-L-glutamic acid: Another Boc-protected amino acid used in peptide synthesis.

    N-(tert-Butoxycarbonyl)-L-aspartic acid: Similar in structure and function, used in organic synthesis.

Uniqueness

H-Aad(otbu)-OH is unique due to its specific structure, which includes the adipic acid backbone. This structure imparts distinct chemical properties, making it suitable for specific applications in peptide synthesis and organic chemistry. Its versatility and ease of handling due to the Boc protection make it a valuable compound in various research and industrial settings.

Properties

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSDFHPRIJAESZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647454
Record name 6-tert-Butoxy-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201354-26-9
Record name 6-tert-Butoxy-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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